molecular formula C21H22N2O B2439848 N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide CAS No. 866144-09-4

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide

Cat. No.: B2439848
CAS No.: 866144-09-4
M. Wt: 318.42
InChI Key: RPRHNZNFKIKUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a benzyl group attached to a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide is unique due to its specific combination of a pyrrole ring and a benzenecarboxamide moiety, which imparts distinct chemical and biological properties. Its ability to enhance monoclonal antibody production and inhibit key bacterial enzymes sets it apart from other similar compounds .

Biological Activity

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide, also known as a derivative of pyrrole and benzamide, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C21H19N3O2
  • Molecular Weight : 345.39 g/mol
  • Structure : The compound features a pyrrole ring fused with a benzyl moiety and a carboxamide functional group, contributing to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Cell Growth : Studies have shown that this compound can suppress cell proliferation in certain cancer cell lines by modulating metabolic pathways and enhancing apoptosis .
  • Enhancement of Monoclonal Antibody Production : A related compound has been found to increase the production of monoclonal antibodies in cell cultures by improving cell viability and productivity while suppressing growth rates .
  • Modulation of Glycosylation : The compound may influence the glycosylation patterns of proteins, which is crucial for the efficacy of therapeutic antibodies. This effect is particularly significant in biopharmaceuticals where glycosylation impacts stability and activity .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

ActivityEffectReference
AntiproliferativeSuppresses growth in cancer cells
Monoclonal antibody productionIncreases yield in cell cultures
Glycosylation modulationAlters N-linked glycan profiles
Autophagy modulationPotentially disrupts autophagic flux

Case Study 1: Monoclonal Antibody Production

In a study examining the effects of this compound on recombinant Chinese hamster ovary (rCHO) cells, it was observed that the compound led to a significant increase in monoclonal antibody yield. The final concentration reached 1,098 mg/L, which was 1.5 times higher than control conditions. The enhanced productivity was attributed to improved glucose uptake and increased ATP levels within the cells .

Case Study 2: Cancer Cell Lines

Another study focused on the antiproliferative effects of similar pyrrole derivatives on MIA PaCa-2 pancreatic cancer cells. These compounds demonstrated submicromolar activity against these cells by inhibiting mTORC1 signaling pathways, thereby promoting autophagy and inducing apoptosis .

Properties

IUPAC Name

N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-15-8-12-18(13-9-15)21(24)22-14-19-6-4-5-7-20(19)23-16(2)10-11-17(23)3/h4-13H,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRHNZNFKIKUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N3C(=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.